molecular formula C3H5ClO B096773 3-Chloropropanal CAS No. 19434-65-2

3-Chloropropanal

Cat. No.: B096773
CAS No.: 19434-65-2
M. Wt: 92.52 g/mol
InChI Key: FFDNRFMIOVQZMT-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Chloropropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.

    Medicine: It is investigated for its potential use in the synthesis of medicinal compounds.

    Industry: It is used in the production of resins, plastics, and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action for 3-Chloropropanal is not explicitly mentioned in the search results, chloropropanols like this compound can cause reversible nerve conduction blockade by decreasing nerve membrane permeability to sodium .

Safety and Hazards

3-Chloropropanal can cause irritation to the skin and eyes. Inhalation can irritate the nose and throat. Exposure may cause nausea, vomiting, dizziness, and incoordination . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Future research on chloropropanols, their esters, and GEs may center on developing more practical experimental models of the formation mechanism, easier-to-use sample preparation techniques, low-LOD testing methods, and more efficient and affordable elimination techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropanal can be synthesized through several methods. One common method involves the chlorination of propanal. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:

[ \text{CH₃CH₂CHO} + \text{Cl₂} \rightarrow \text{CH₂ClCH₂CHO} + \text{HCl} ]

Another method involves the oxidation of 3-chloropropanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under acidic conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the chlorination of propanal using chlorine gas in the presence of a catalyst. The reaction is typically carried out in a continuous flow reactor to ensure efficient production and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chloropropanoic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to 3-chloropropanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) to form 3-hydroxypropanal.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles under mild conditions.

Major Products Formed

    Oxidation: 3-Chloropropanoic acid.

    Reduction: 3-Chloropropanol.

    Substitution: 3-Hydroxypropanal or other substituted derivatives.

Comparison with Similar Compounds

3-Chloropropanal can be compared with other similar compounds such as:

    3-Chloropropanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group. It is less reactive in nucleophilic addition reactions but can undergo similar substitution reactions.

    3-Chloropropanoic acid: Contains a carboxyl group instead of an aldehyde group. It is more acidic and can participate in different types of reactions, such as esterification.

    3-Bromopropanal: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive in substitution reactions due to the higher reactivity of bromine.

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Properties

IUPAC Name

3-chloropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDNRFMIOVQZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173060
Record name Propanal, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-65-2
Record name Propanal, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanal, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropropanal
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3-Chloropropanal
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3-Chloropropanal
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3-Chloropropanal
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3-Chloropropanal
Customer
Q & A

Q1: What are the primary applications of 3-chloropropanal in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of this compound diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.

Q2: How does this compound contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?

A2: Research suggests that this compound plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, this compound can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with this compound. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of this compound and its precursors in DBCP metabolism.

Q3: What insights have computational chemistry studies provided regarding the conformational properties of this compound?

A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of this compound [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of this compound is crucial for predicting its reactivity and interactions with other molecules.

Q4: Are there any spectroscopic techniques used to characterize and study this compound?

A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of this compound in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of this compound.

Q5: How is this compound utilized in medicinal chemistry research?

A5: While not a drug itself, this compound serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized this compound diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.

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